molecular formula C21H26N4O3 B2630841 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334368-87-4

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2630841
CAS No.: 1334368-87-4
M. Wt: 382.464
InChI Key: YOMMPEJCJCBWTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole rings can generally be synthesized through methods such as the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, or the Van Leusen reaction . Piperidine rings can be synthesized through methods such as the reduction of pyridine .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The imidazole and oxazole rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common structural motif in many natural products and drugs, and it can exist in various conformations .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, and oxazole rings, as well as the ester group. The imidazole ring can act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and ester groups could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Rational Design and Synthesis for Serotonin Receptor Antagonists

A study outlines the synthesis of various compounds, including benzo[d]oxazol-2(3H)-ones, evaluated against serotonin receptors (5-HT7R, 5-HT2AR, 5-HT1AR, and 5-HT6R) as potent dual 5-HT7/5-HT2A ligands. The research focused on structure-activity relationship analysis, identifying compounds with full antagonist ligands capabilities on serotonin pathways. Notably, two antagonists demonstrated blood-brain barrier permeability and distribution consistent with CNS receptors, as evidenced by positron emission tomography in primates (Deau et al., 2015).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Research on a potent, selective anaplastic lymphoma kinase (ALK) inhibitor, aiming for cancer treatment applications, identified challenges with mouse-specific enzymatic hydrolysis, influencing pharmacokinetics. Efforts to minimize hydrolysis led to discovering analogs with improved stability in mouse plasma, although with varied impacts on potency against ALK. The study provides insights into the in vitro metabolism kinetic data's predictive value for systemic clearance, emphasizing the importance of thorough in vitro assays (Teffera et al., 2013).

Convenient Synthesis of Piperidines

A synthesis method for 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles with bromopyridines, including benzo analogues, showcases the chemical versatility of such compounds. This process highlights the compound's potential as a foundational chemical scaffold for further pharmacological exploration (Shevchuk et al., 2012).

QSAR Studies on Benzothiazoles Derivatives

QSAR analysis of benzothiazoles derivatives, including N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, applied molecular orbital theory and density functional theory to investigate the molecular structures and activity relationships. This study elucidates the chemical and physical properties that influence the biological activity of these compounds, offering a pathway for designing more effective molecules (Al-Masoudi et al., 2011).

Corrosion Inhibition by Benzimidazole Derivatives

A study on the inhibitive action of synthesized benzimidazole derivatives on N80 steel corrosion in hydrochloric acid solution demonstrated significant inhibition efficiency. The research incorporated various analytical techniques, providing insights into the potential application of these compounds as corrosion inhibitors in industrial settings (Yadav et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, the compound might interact with biological targets such as enzymes or receptors. The presence of the imidazole ring could be particularly significant, as imidazole rings are found in many biologically active compounds .

Properties

IUPAC Name

3-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(2)20-22-9-12-24(20)13-16-7-10-23(11-8-16)19(26)14-25-17-5-3-4-6-18(17)28-21(25)27/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMPEJCJCBWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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